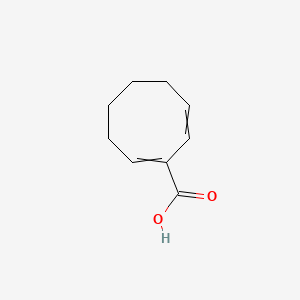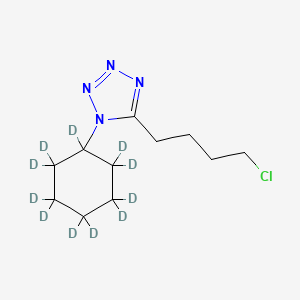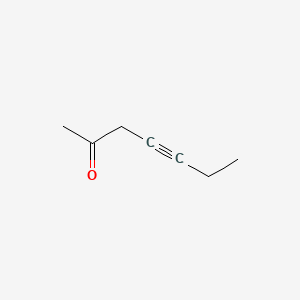
Docosyl ferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl ferulate is a compound derived from Ferulic Acid, widely distributed in small amounts in plants . It is used as an antioxidant and food preservative . It is also known by its synonyms: (2E)-3- (4-Hydroxy-3-methoxyphenyl)- 2-propenoic acid docosyl ester, 1-Docosyl ferulate, Docosyl trans-ferulate .
Molecular Structure Analysis
The molecular formula of this compound is C32H54O4 . The molecular weight is 502.77 g/mol . The structure of this compound includes a total of 90 bonds. There are 36 non-H bonds, 8 multiple bonds, 25 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
This compound has a melting point of 75 - 78°C . It is slightly soluble in chloroform and methanol when heated and sonicated . It is a solid substance with a white to off-white color .
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Docosyl Ferulate : Research has focused on developing methods for determining this compound in extracts. For instance, a method using High-Performance Liquid Chromatography (HPLC) was reported for measuring this compound in the extract of the bark of Pygeum africanum Hook, a tree used in traditional medicine (You & Cheng, 1997).
Identification in Pygeum africanum Bark Extracts : Pygeum africanum bark extracts, used for treating benign prostatic hypertrophy, contain this compound. High-Resolution Gas Chromatography (HRGC) and Mass Spectrometry (MS) were used for the characterization of these extracts (Martinelli, Seraglia, & Pifferi, 1986).
Presence in Lupinusluteus Roots : this compound was detected in the roots of Lupinus luteus, along with other ferulic acid esters of unsaturated higher alcohols (Katagiri, Mizutani, & Tahara, 1997).
Pharmacological Potential of Ethyl Ferulate : Although not directly about this compound, research on ethyl ferulate, a related compound, highlights the potential uses of ferulate compounds in the nutraceutical and pharmaceutical industries due to their anti-inflammatory, antioxidant, and neuroprotective activities (Cunha et al., 2019).
Chemical Composition Studies : Various studies have focused on identifying the chemical constituents in different plants, often finding this compound among other compounds. For example, this compound was identified in the herb of Centella asiatica (Yu et al., 2007).
Bioactive Constituents in Prunus africana : Research on Prunus africana, a tree used in traditional medicine, showed that this compound is one of several bioactive constituents in its bark extracts. The study analyzed the geographical variation of these constituents and their associations with environmental and genetic parameters (Kadu et al., 2012).
Applications in Food and Cosmetics : Ferulic acid, closely related to this compound, is used in the food and cosmetic industries due to its antioxidant, antimicrobial, anti-inflammatory, and anti-cancer activities. It also has applications in sports foods and skin protection agents (Ou & Kwok, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Docosyl ferulate is a behaviorally active GABA_A receptor complex (GABA_AR) agonist . The GABA_A receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The mode of action of this compound involves its interaction with the GABA_A receptor complex. As an agonist, it binds to this receptor, enhancing its response to GABA. This results in an increased inhibitory effect on neuronal excitability, which can lead to effects such as sedation, anxiolytic activity, and muscle relaxation .
Result of Action
The primary result of this compound’s action is the reduction of neuronal excitability due to its agonistic effect on the GABA_A receptor complex. This can lead to various effects depending on the specific neurons affected, but common outcomes include sedation, anxiolytic effects, and muscle relaxation .
Biochemische Analyse
Biochemical Properties
Docosyl ferulate interacts with the GABAA receptor complex, acting as an agonist This interaction influences biochemical reactions within the cell, particularly those involving neurotransmission
Cellular Effects
In studies conducted on CD1 mice, this compound has been shown to affect the acquisition of ethanol- and morphine-elicited conditioned place preference (CPP) . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
The molecular mechanism of this compound is linked to its role as a GABAA receptor complex agonist It is likely to exert its effects at the molecular level through binding interactions with this receptor complex, potentially influencing enzyme activity and changes in gene expression
Dosage Effects in Animal Models
In animal models, specifically adult male CD1 mice, this compound has been shown to affect the acquisition but not the expression of ethanol- and morphine-induced CPP
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis pathway of Docosyl ferulate involves the esterification of ferulic acid with docosanol. This can be achieved through a simple reaction between the two starting materials.", "Starting Materials": [ "Ferulic acid", "Docosanol" ], "Reaction": [ "Step 1: Dissolve ferulic acid in a suitable solvent, such as ethanol or methanol.", "Step 2: Add docosanol to the solution and stir until completely dissolved.", "Step 3: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the solution.", "Step 4: Heat the solution under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product using a suitable solvent, such as ethyl acetate or dichloromethane.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
| 101927-24-6 | |
Molekularformel |
C32H54O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
docosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3 |
InChI-Schlüssel |
USNYNNITUQSEEV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Synonyme |
(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester; Docosyl trans-ferulate; E-Ferulic Acid Docosyl Ester |
Herkunft des Produkts |
United States |
Q1: What is docosyl ferulate and where is it found?
A1: this compound is a naturally occurring chemical compound classified as a fatty acid ester. It is formed from ferulic acid and docosanol. [, , , , , , , , ] It has been isolated from a variety of plant sources, including Kaempferia rotunda (Indonesian and Malaysian varieties), Ligularia species, Centella asiatica, Salvia viridis, Dioscorea bulbifera, Polygonum capitatum, Dendrobium nobile, and Tinospora hainanesis. [, , , , , , , ]
Q2: Are there any analytical methods specifically developed for quantifying this compound in plant extracts?
A2: Yes, High Performance Liquid Chromatography (HPLC) has been successfully employed for the determination of this compound content in extracts of Pygeum africanum. This method utilizes a C18 column for separation and UV detection at 326nm for quantification. []
Q3: Besides HPLC, has this compound been identified using other analytical techniques?
A3: Researchers frequently use a combination of spectroscopic techniques to confirm the identity of isolated this compound. These techniques include Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , , , , , , ]
Q4: What is the significance of isolating this compound from Kaempferia rotunda?
A4: The identification of this compound in Kaempferia rotunda is noteworthy because it represents the first reported instance of this compound within the Kaempferia genus. This discovery contributes to our understanding of the phytochemical diversity of this plant genus. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










